molecular formula C14H20N2O B3168217 N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide CAS No. 926271-11-6

N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide

Cat. No.: B3168217
CAS No.: 926271-11-6
M. Wt: 232.32 g/mol
InChI Key: HHHANQJZFWPQBN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide typically involves the reaction of 3-amino-2-methylbenzoic acid with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

The process would be optimized for yield and purity, with additional steps for purification such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide is unique due to the presence of both an amino group and a methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in research and potential therapeutic uses .

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-12(15)8-5-9-13(10)16-14(17)11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHANQJZFWPQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide
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N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide
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N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide
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N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide
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N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide
Reactant of Route 6
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N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide

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